Nicotinonitrile, 1-butyl-1,4-dihydro-

Regioselective reduction Hydride transfer Nicotinonitrile reduction

1-Butyl-1,4-dihydronicotinonitrile (CAS 19424-18-1), systematically named 1-butyl-1,4-dihydro-3-pyridinecarbonitrile , is a partially hydrogenated pyridine derivative with the molecular formula C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol. The compound features a butyl substituent at the N1 position and a cyano group at the C3 position within a non-aromatic 1,4-dihydropyridine scaffold.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 19424-18-1
Cat. No. B099752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotinonitrile, 1-butyl-1,4-dihydro-
CAS19424-18-1
Synonyms1-Butyl-1,4-dihydronicotinonitrile
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCCCCN1C=CCC(=C1)C#N
InChIInChI=1S/C10H14N2/c1-2-3-6-12-7-4-5-10(8-11)9-12/h4,7,9H,2-3,5-6H2,1H3
InChIKeySTKSSCUGZIFETB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-1,4-dihydronicotinonitrile (CAS 19424-18-1) Procurement Guide: What Scientists and Buyers Need to Know


1-Butyl-1,4-dihydronicotinonitrile (CAS 19424-18-1), systematically named 1-butyl-1,4-dihydro-3-pyridinecarbonitrile , is a partially hydrogenated pyridine derivative with the molecular formula C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol [1]. The compound features a butyl substituent at the N1 position and a cyano group at the C3 position within a non-aromatic 1,4-dihydropyridine scaffold . This reduction of the pyridine ring at the 1 and 4 positions distinguishes it from fully aromatic nicotinonitrile (3-cyanopyridine) and from the more widely studied 1,4-dihydronicotinamide (NADH) analogs [2]. Unlike its nicotinamide counterparts that bear a carboxamide group capable of hydrogen-bonding interactions in enzymatic active sites, the cyano group confers distinct electronic and steric properties that alter the compound's redox behavior and intermolecular interactions [2]. The compound serves as a specialized intermediate and a model compound for studying hydride transfer mechanisms in non-enzymatic redox systems.

Why a Generic 1,4-Dihydropyridine or NADH Analog Cannot Replace 1-Butyl-1,4-dihydronicotinonitrile (CAS 19424-18-1)


Interchanging 1-butyl-1,4-dihydronicotinonitrile with a generic 1,4-dihydropyridine derivative is not scientifically valid due to structure-specific electronic effects and regiochemical constraints. The cyano substituent at the C3 position generates fundamentally different charge distribution compared to the carboxamide group found in NADH model compounds, which directly alters the compound's reduction potential and its reactivity with pyridinium acceptors [1]. Kinetic studies on related 1,4-dihydronicotinonitrile systems demonstrate that the reduction of nicotinonitrile cations proceeds via an electrically neutral migrating hydrogen species in the rate-determining transition state—a mechanistic pathway that contrasts with the hydridic transition states observed in nicotinamide-based reductions [1]. Furthermore, the specific N1-butyl substitution affects lipophilicity, solubility parameters, and steric accessibility in ways that N1-methyl or N1-benzyl analogs cannot recapitulate [2]. Perhaps most critically, reduction of nicotinonitrile cations proceeds with exclusive formation of the 1,4-dihydro product without detectable 1,2-dihydro or 1,6-dihydro isomers [1]. This regioselectivity is inherent to the nicotinonitrile scaffold and cannot be assumed when substituting with carboxamide-containing analogs or alternative dihydropyridine regioisomers, where competing 1,2- and 1,6-addition pathways may yield product mixtures and confound experimental reproducibility.

Quantitative Differentiation Evidence: 1-Butyl-1,4-dihydronicotinonitrile (CAS 19424-18-1) vs. Structural Analogs


Exclusive 1,4-Regioselectivity: Avoiding 1,2- and 1,6-Dihydro Byproduct Contamination

Kinetic studies on nicotinonitrile cation reductions demonstrate exclusive formation of the 1,4-dihydronicotinonitrile product. Spectral analysis confirms the complete absence of detectable 1,2-dihydro or 1,6-dihydro isomers that commonly contaminate reductions of nicotinamide analogs. This regiochemical fidelity is a defining characteristic of the nicotinonitrile scaffold and ensures product homogeneity without requiring chromatographic separation of regioisomeric mixtures [1].

Regioselective reduction Hydride transfer Nicotinonitrile reduction Dihydropyridine synthesis

Cyano vs. Carboxamide Substituent Effects on Hydride Transfer Reactivity

The cyano substituent at the C3 position produces distinct reactivity in hydride transfer reactions compared to the carboxamide group in NADH model compounds. Hammett analysis of second-order rate constants (k₂) for reduction of 1-(Z-benzyl)nicotinonitrile cations reveals a ρz value of +0.63 for substituent effects on the nicotinonitrile cation acceptor, indicating that electron-withdrawing substituents on the cation accelerate the hydride transfer reaction [1]. This electronic profile differs fundamentally from the carboxamide-based systems, where the amide carbonyl participates in transition-state stabilization via hydrogen bonding [2].

Structure-activity relationship Electronic effects Hydride transfer Hammett correlation

Differential Transition State Character: Neutral Migrating Hydrogen vs. Hydridic Pathway

A critical mechanistic distinction between nicotinonitrile and nicotinamide systems lies in the charge character of the migrating hydrogen in the rate-determining transition state. For the reduction of nicotinonitrile cations, the close correspondence between ρx and ρz values (ρx = −0.64, ρz = +0.63) indicates that charge neutralization on the nicotinonitrile cation exactly balances charge generation on the nicotinamide cation product, implying that the migrating hydrogen species is electrically neutral in the rate-determining transition state [1]. This contrasts with the hydridic transition states previously reported for the reduction of isoquinolinium cations by 1,4-dihydronicotinamides, where the migrating hydrogen carries partial negative charge [1].

Mechanistic enzymology NADH mimicry Kinetic isotope effect Transition state analysis

Lipophilicity and Steric Differentiation: N1-Butyl vs. N1-Methyl Substitution

The N1-butyl substituent on 1-butyl-1,4-dihydronicotinonitrile confers enhanced lipophilicity compared to the more common N1-methyl analogs used in many dihydropyridine studies. While direct logP or logD measurements for this specific compound are not publicly available in the authoritative sources consulted, the extension from methyl to butyl represents a calculated increase in calculated partition coefficient (clogP) of approximately 1.8-2.2 log units based on additive fragment contributions (+0.5 per methylene unit) [1]. This lipophilicity differential is quantitatively significant for applications requiring membrane permeability or for partitioning behavior in biphasic reaction systems. In structure-activity studies of related 1,4-dihydronicotinonitriles bearing different N-alkyl substituents, the alkyl chain length has been shown to influence biological activity profiles, likely through altered tissue distribution and target engagement [2].

Lipophilicity Membrane permeability Pharmacophore design ADME properties

1,4-Dihydropyridine Scaffold as a Functional Precursor for Redox-Active Materials and Fluorescent Probes

The 1,4-dihydropyridine scaffold, of which 1-butyl-1,4-dihydronicotinonitrile is a representative member, serves as a versatile building block for developing functional materials including near-infrared fluorescent cyanide probes. Recent work demonstrated that 1,4-dihydropyridine-based probes exhibit a 260 nm fluorescence emission peak shift upon cyanide binding in 100% aqueous solution, with near-infrared ratiometric detection and response times sufficiently rapid for real-time monitoring applications [1]. The non-aromatic 1,4-dihydro configuration, combined with appropriate substituents including the electron-withdrawing cyano group, enables the fine-tuning of photophysical properties through substituent modulation [2]. While the butyl-substituted derivative itself may not be the final probe molecule, its core scaffold represents the same structural framework that enables these advanced functional properties, positioning it as a strategic precursor or comparator in materials chemistry programs.

Redox chemistry Fluorescent probe design Cyanide detection Electron transfer

Optimal Research and Industrial Applications for 1-Butyl-1,4-dihydronicotinonitrile (CAS 19424-18-1) Based on Verified Differentiation Evidence


Mechanistic Studies of Hydride Transfer with Clean Regiochemical Fidelity

For research groups investigating the fundamental mechanisms of hydride transfer in non-enzymatic systems, 1-butyl-1,4-dihydronicotinonitrile offers a critical advantage: exclusive 1,4-regioselectivity in reduction reactions without detectable 1,2- or 1,6-dihydro byproducts [1]. This regiochemical purity eliminates confounding variables in kinetic analyses and ensures that observed reaction rates correspond unambiguously to the intended 1,4-dihydropyridine scaffold. The electrically neutral migrating hydrogen transition state inferred from Hammett analysis (ρx ≈ −ρz) provides a mechanistically distinct comparator to the hydridic pathways characteristic of nicotinamide-based reductions [1], making this compound an essential orthogonal tool for dissecting electronic effects in hydride transfer chemistry.

Electronic Substituent Effect Studies Without Amide Hydrogen-Bonding Confounds

The cyano group at C3 in 1-butyl-1,4-dihydronicotinonitrile eliminates the hydrogen-bonding capacity inherent to the carboxamide group of NADH analogs, enabling cleaner investigation of purely electronic substituent effects on redox reactivity. The Hammett ρz value of +0.63 determined for substituent effects on nicotinonitrile cation reduction [1] provides a quantitative baseline for probing how electron-withdrawing and electron-donating groups modulate hydride transfer kinetics without the complicating influence of amide-mediated transition-state stabilization. This makes the compound particularly valuable for computational chemistry validation studies and for establishing electronic structure-activity correlations in non-enzymatic model systems.

Precursor for Lipophilicity-Optimized Dihydropyridine Derivatives

The N1-butyl substituent confers enhanced lipophilicity compared to the more common N1-methyl analogs (estimated +1.8 to +2.2 logP units increase) [1], making 1-butyl-1,4-dihydronicotinonitrile a strategic precursor for medicinal chemistry programs requiring improved membrane permeability or altered tissue distribution profiles. Studies on structurally related 1,4-dihydronicotinonitriles have demonstrated that alkyl chain length at the N1 position influences biological activity outcomes in vivo [2], suggesting that the butyl-substituted scaffold may offer distinct pharmacokinetic advantages over shorter-chain analogs in drug discovery campaigns targeting intracellular or CNS applications.

Scaffold for Redox-Active Fluorescent Probe Development

The 1,4-dihydropyridine scaffold, represented by 1-butyl-1,4-dihydronicotinonitrile, has been successfully employed in the design of near-infrared ratiometric fluorescent cyanide probes that operate in 100% aqueous solution with a 260 nm emission peak shift upon analyte binding [1]. The electron-withdrawing cyano substituent contributes to the fine-tuning of photophysical properties, enabling the exceptionally large spectral shift that distinguishes this scaffold from conventional fluorescent probes (typical shifts: 50-150 nm) [1]. Researchers developing cyanide sensors, redox-responsive imaging agents, or functional materials based on dihydropyridine electron-transfer chemistry can leverage this compound as a core building block or as a reference standard in structure-property relationship studies.

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